Atosiban Acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDWBHHCPXTODI-QIWYXCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71N11O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-95-5 | |

| Record name | Atosiban acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATOSIBAN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

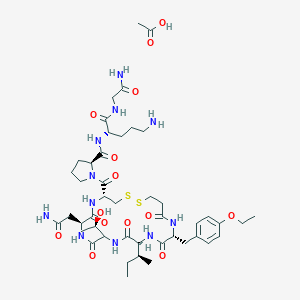

Structure of Atosiban Acetate synthetic peptide

An In-depth Technical Guide to the Structure of Atosiban Acetate

Introduction

This compound is a synthetic nonapeptide administered intravenously as a competitive antagonist of the oxytocin and vasopressin receptors.[1][2][3] Primarily utilized as a tocolytic agent, its function is to delay imminent preterm birth in pregnant adult women.[1][4] Developed by Ferring Pharmaceuticals and first reported in 1985, Atosiban is an analogue of the human hormone oxytocin, featuring specific structural modifications designed to enhance stability and receptor antagonism.[1][5] This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its synthesis and analysis.

Molecular Structure and Composition

Atosiban is a cyclic nonapeptide, meaning it is composed of nine amino acids.[6] Its structure is derived from oxytocin but incorporates four key modifications to alter its biological activity and metabolic stability.

Primary Amino Acid Sequence: The specific sequence of Atosiban is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ [6]

Structural Modifications from Oxytocin:

-

Position 1 (N-terminus): The N-terminal cysteine residue is deaminated, replaced by 3-mercaptopropionic acid (Mpa) . This Mpa residue forms a cyclic structure via a disulfide bridge with the cysteine at position 6.[5][6]

-

Position 2: The naturally occurring L-Tyrosine is substituted with its D-isomer, D-Tyrosine , and the phenolic hydroxyl group is ethylated to form an ethyl ether (D-Tyr(Et)) . The D-isomer confers resistance to enzymatic degradation, and the ethyl group further enhances stability.[1][5][6]

-

Position 4: Glutamine in oxytocin is replaced with Threonine (Thr) .[1][5]

-

Position 8: Leucine in oxytocin is replaced with Ornithine (Orn) .[1][5]

-

C-terminus: The terminal carboxyl group of Glycine is amidated (Gly-NH₂) , a modification that increases its resistance to enzymatic cleavage and enhances stability.[6]

These alterations collectively create a molecule that can effectively bind to oxytocin receptors without initiating the full signaling cascade for uterine contraction, while also possessing a longer biological half-life than the native hormone.

Physicochemical Properties

The empirical formula and molecular weight of Atosiban vary depending on whether it is in its free base or acetate salt form.

| Property | Atosiban (Free Base) | This compound | Citations |

| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | C₄₅H₇₁N₁₁O₁₄S₂ (C₄₃H₆₇N₁₁O₁₂S₂ • C₂H₄O₂) | [1][2][5][7][8] |

| Molecular Weight | ~994.19 g/mol | ~1054.25 g/mol | [1][2][7] |

| CAS Number | 90779-69-4 | 914453-95-5 | [5][8] |

Mechanism of Action and Signaling Pathways

Atosiban exhibits a dual-faceted mechanism of action. It functions as a direct competitive antagonist to prevent uterine contractions, but also acts as a biased agonist in certain tissues, leading to a pro-inflammatory response.

Oxytocin Receptor Antagonism (Tocolytic Effect)

The primary therapeutic effect of Atosiban is achieved by competitively blocking oxytocin receptors (OTR), which are G-protein coupled receptors located on the myometrial cells of the uterus.[9][10]

-

Receptor Binding: Atosiban binds to the OTR, preventing the endogenous ligand, oxytocin, from activating it.[9]

-

Inhibition of Gq Pathway: Oxytocin binding normally activates the Gαq protein signaling cascade. Atosiban's antagonism specifically inhibits this coupling.[1][5]

-

Suppression of Downstream Messengers: The blockage of Gαq prevents the activation of phospholipase C (PLC), which in turn halts the production of inositol triphosphate (IP₃).[1][3][4][5]

-

Reduction in Intracellular Calcium: With reduced IP₃ levels, the release of calcium (Ca²⁺) from intracellular stores in the sarcoplasmic reticulum is diminished.[1][3][4] This also leads to a reduced influx of extracellular Ca²⁺ through voltage-gated channels.[3][4]

-

Uterine Quiescence: The significant decrease in cytosolic Ca²⁺ concentration prevents the activation of the contractile machinery within the uterine muscle cells, thereby reducing the frequency and force of contractions and inducing a state of uterine quiescence.[1][4]

Biased Ligand Activity (Pro-inflammatory Effect)

While antagonizing the Gαq pathway, Atosiban has been shown to act as a biased agonist at the OTR by activating the Gαi signaling pathway, particularly in the human amnion.[1][5][10]

-

Selective Gαi Activation: In amniotic cells, Atosiban binding to the OTR preferentially activates the Gαi protein subunit.[10][11]

-

MAPK and NF-κB Activation: This Gαi signaling initiates a downstream cascade that activates key pro-inflammatory transcription factors and kinases, including NF-κB, ERK1/2, and p38 MAPK.[10][11]

-

Inflammatory Mediator Production: The activation of these pathways leads to the upregulation of cyclooxygenase-2 (COX-2), resulting in the synthesis and release of prostaglandins (e.g., PGE₂).[2][11] It also promotes the expression of inflammatory cytokines such as IL-6.[11]

This biased agonism suggests that while Atosiban is effective at stopping uterine contractions, it may concurrently stimulate an inflammatory response in fetal membranes.

Quantitative Structural Data

The efficacy of Atosiban is rooted in its binding affinity for oxytocin and vasopressin receptors. Quantitative data from receptor binding assays provide insight into its potency and selectivity.

| Ligand | Receptor | Binding Affinity (Ki) | In Vitro Potency (IC₅₀) | Citations |

| Atosiban | Human Oxytocin Receptor (hOTR) | 76.4 nM - 81 nM | 5 nM (inhibits Ca²⁺ increase) | [12][13] |

| Atosiban | Human Vasopressin V1a Receptor (hV1aR) | 3.5 nM - 5.1 nM | Not specified | [12][13] |

| Barusiban | Human Oxytocin Receptor (hOTR) | ~300x higher affinity than for hV1aR | Not specified | [13] |

| Experimental Peptide 3 | Human Oxytocin Receptor (hOTR) | 0.07 nM | Not specified | [12] |

Note: A lower Ki value indicates a higher binding affinity. The data shows Atosiban has a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor, classifying it as a mixed antagonist.

Experimental Protocols

Synthesis of this compound

Atosiban can be prepared using either solid-phase or liquid-phase peptide synthesis techniques.[14] A common method for large-scale production involves the synthesis of a linear peptide precursor followed by cyclization and purification.

Detailed Methodology for Liquid-Phase Oxidation:

A patented method for the preparation of this compound involves the following key steps:[15][16]

-

Linear Peptide Synthesis: The linear nonapeptide precursor (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂) is first synthesized, typically using solid-phase peptide synthesis (SPPS) with appropriate protecting groups.

-

Dissolution: The purified linear peptide is dissolved in an aqueous acetonitrile solution. The concentration of acetonitrile is critical and is typically maintained between 5% and 15% (v/v).[15][16]

-

pH Adjustment: The pH of the solution is adjusted to a basic range (pH 8-9) using ammonia water. This facilitates the subsequent oxidation step.[15][16]

-

Oxidative Cyclization: Hydrogen peroxide (H₂O₂) is added as an oxidant to catalyze the formation of the disulfide bridge between the thiol groups of the Mpa¹ and Cys⁶ residues. The reaction is typically run for 5-60 minutes at room temperature.[15]

-

Purification and Salt Formation: Following the reaction, the crude cyclic Atosiban is filtered and purified, most commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16] The purified peptide is then converted to its acetate salt and lyophilized to yield the final this compound product.

Analytical Characterization

To ensure the purity, identity, and quality of this compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances:

HPLC is the standard method for determining the purity of Atosiban and quantifying any synthesis-related impurities.[17][18]

-

System: High-Performance Liquid Chromatography

-

Column: Inertsil ODS-2 C₁₈ (or equivalent)[17]

-

Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol, typically in a ratio of 77:14:9 (v/v/v).[17]

-

Mobile Phase B: A mixture of acetonitrile and methanol, typically 65:35 (v/v).[17]

-

Elution: Gradient elution.

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 35 °C.[17]

-

Detection: UV absorbance at 220 nm.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique used for the structural identification of impurities and for the quantitative analysis of Atosiban in biological matrices like plasma.[18][19]

-

Sample Preparation: For plasma samples, solid-phase extraction (SPE) is used to extract the analyte and internal standard.[19]

-

Chromatography: Separation is achieved on a C₁₈ column with gradient elution.[19]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]

-

Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used for detection and fragmentation, allowing for highly specific and sensitive quantification and structural elucidation.[18][19]

Conclusion

The structure of this compound is a testament to rational drug design, where specific modifications to the native oxytocin peptide have yielded a potent tocolytic agent. Its cyclic nonapeptide structure, featuring key substitutions and N/C-terminal alterations, provides metabolic stability and confers a unique dual-activity profile. While its primary role as a competitive antagonist of the OTR/Gαq pathway effectively reduces uterine contractions, its biased agonism on the Gαi pathway reveals a more complex pharmacological character, leading to a pro-inflammatory response in amniotic tissues. The synthesis and analysis of this complex peptide rely on precise experimental protocols, including multi-step synthesis and advanced chromatographic techniques, to ensure its quality and efficacy for clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Atosiban - Wikipedia [en.wikipedia.org]

- 5. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bloomtechz.com [bloomtechz.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C45H71N11O14S2 | CID 87665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ES2651322T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]

- 16. US9434767B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 17. A novel HPLC method for analysis of atosiban and its five related substances in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 19. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Targeted Tocolytic: An In-depth Guide to the Discovery and Development of Atosiban by Ferring Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atosiban (brand name Tractocile®) represents a significant milestone in the management of preterm labor, born from a targeted drug development program by Ferring Pharmaceuticals. First reported in the literature in 1985, it was engineered as a competitive antagonist of the oxytocin and vasopressin receptors, offering a more precise mechanism of action compared to conventional tocolytics.[1][2][3] Its development culminated in European Union approval in January 2000 for the delay of imminent preterm birth.[2] This guide provides a comprehensive technical overview of Atosiban's journey from concept to clinic, detailing its mechanism of action, the experimental protocols that defined its profile, and the quantitative clinical data that established its efficacy and safety.

The Scientific Foundation: Rationale and Discovery

The physiological role of the neuropeptide hormone oxytocin in initiating and sustaining uterine contractions during parturition is well-established.[4] This understanding formed the scientific rationale for developing a direct antagonist to the oxytocin receptor (OTR) as a tocolytic agent—a drug to suppress premature uterine activity. Ferring Pharmaceuticals spearheaded this research, aiming to create a compound with high specificity for the myometrial OTR, thereby reducing the significant maternal and fetal side effects associated with non-specific agents like beta-adrenergic agonists.[2][5]

This effort led to the design of Atosiban, a synthetic nonapeptide analogue of oxytocin.[3] Structural modifications were strategically made to the oxytocin molecule at positions 1, 2, 4, and 8 to convert it from an agonist to a potent antagonist while maintaining a high affinity for the receptor.[3]

Mechanism of Action: A Tale of Two Receptors

Atosiban is a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] Its primary therapeutic effect in preterm labor is achieved by blocking the oxytocin receptor in the myometrium (uterine muscle).[1]

3.1 Oxytocin Receptor Signaling and Atosiban's Intervention

The binding of oxytocin to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway.[1][6] This initiates a cascade:

-

Activation of Phospholipase C (PLC): Gq protein activates PLC.

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1]

-

Muscle Contraction: The surge in cytosolic Ca²⁺ activates calmodulin and myosin light-chain kinase, leading to myometrial cell contraction.[7]

Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade. This blockade inhibits the production of IP₃ and the subsequent release of intracellular calcium, leading to the cessation of uterine contractions and a state of uterine quiescence.[1] The onset of this effect is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of Atosiban have been well-characterized in pregnant women, demonstrating rapid distribution and clearance.

Table 1: Pharmacokinetic Parameters of Atosiban in Pregnant Women

| Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (Vd) | ~18 - 41.8 L | [3][8] |

| Plasma Clearance (CL) | ~42 L/h | [3][8] |

| Initial Half-life (t½α) | 0.21 hours (13 min) | [3][8] |

| Terminal Half-life (t½β) | 1.7 hours (102 min) | [3][8] |

| Time to Steady State (Css) | ~1 hour | [8] |

| Average Steady-State Conc. | 442 ± 73 ng/mL (at 300 µ g/min infusion) | [8] |

| Plasma Protein Binding | 46-48% | [3] |

| Maternal/Fetal Conc. Ratio | 0.12 |[3] |

Preclinical and Clinical Development Workflow

The development of Atosiban followed a structured path from laboratory synthesis to clinical application, focusing on demonstrating specific antagonism and a favorable safety profile.

Key Experimental Protocols

6.1 In Vitro Uterine Contraction Assay

This foundational assay confirms the antagonistic effect of Atosiban on uterine tissue.

-

Objective: To measure the ability of Atosiban to inhibit oxytocin-induced contractions in isolated uterine muscle tissue.

-

Methodology:

-

Tissue Preparation: Myometrial strips are obtained from biopsies (e.g., from women undergoing Caesarean section) and dissected.

-

Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Measurement: The strips are connected to isometric force transducers to record contractile activity (force, duration, frequency).

-

Assay: Spontaneous contractions are allowed to stabilize. An agonist like oxytocin is added to induce or enhance contractions. After establishing a stable contractile response, increasing concentrations of Atosiban are added to the bath to generate a dose-response curve and determine its inhibitory effect.[9][10]

-

-

Endpoint: Calculation of the concentration of Atosiban required to inhibit the oxytocin-induced contractile response by 50% (IC₅₀).

6.2 Clinical Trial Protocol for Tocolysis in Preterm Labor

Clinical trials were designed to assess the efficacy and safety of Atosiban against placebos and other tocolytic agents.

-

Objective: To determine if Atosiban is effective in delaying delivery for at least 48 hours and to assess its maternal and fetal safety profile.

-

Study Design: Multicenter, double-blind, randomized, controlled trial.[5][11][12]

-

Participant Population: Pregnant women with a diagnosis of preterm labor, typically between 23 and 33 weeks of gestation, with confirmed regular uterine contractions and cervical changes.[5]

-

Intervention Protocol (Atosiban Arm): A standardized three-step intravenous regimen is typically used:

-

Comparator Arms: Placebo, beta-adrenergic agonists (e.g., salbutamol, ritodrine, terbutaline), or calcium channel blockers (e.g., nifedipine).[11][12][14]

-

Primary Efficacy Endpoint: Proportion of women remaining undelivered after 48 hours without requiring an alternative tocolytic agent.[11][12]

-

Secondary Endpoints: Proportion of women undelivered after 7 days, gestational age at delivery, neonatal outcomes (e.g., morbidity and mortality), and maternal adverse events.[12][14]

Clinical Efficacy and Safety Data

Numerous clinical trials have evaluated Atosiban's role in managing preterm labor. The data consistently show efficacy comparable to older agents but with a markedly superior safety profile.

Table 2: Summary of Efficacy from Key Comparative Clinical Trials

| Trial Comparator | Primary Endpoint | Atosiban Group | Comparator Group | P-Value | Reference |

|---|---|---|---|---|---|

| Placebo | % Undelivered & No Rescue Tocolytic at 48h | Significantly Higher | Lower | P ≤ 0.008 | [12] |

| Beta-Agonists (Pooled) | % Undelivered at 48h | 88.1% | 88.9% | 0.99 | [5] |

| % Undelivered at 7 days | 79.7% | 77.6% | 0.28 | [5] | |

| Salbutamol | % Undelivered & No Rescue Tocolytic at 7 days | 58.8% | 46.3% | 0.021 | [11] |

| Terbutaline | % Undelivered at 48h | 86.1% | 85.3% | 0.783 | [15] |

| Nifedipine | % Undelivered & No Rescue Tocolytic at 48h | 68.6% | 52.0% | 0.03 | [14] |

| | % Undelivered at 7 days (with or without rescue) | 78.6% | 89.3% | 0.02 |[14] |

Table 3: Maternal Safety and Tolerability vs. Beta-Agonists

| Adverse Event Type | Atosiban Group | Beta-Agonist Group | P-Value | Reference |

|---|---|---|---|---|

| Any Cardiovascular Event | 8.3% | 81.2% | < 0.001 | [5] |

| Tachycardia | 8% | 22% | 0.050 | [7] |

| Discontinuation due to Adverse Events | 1.1% | 15.4% | 0.0001 |[5] |

Chemical Synthesis Overview

Atosiban is a complex nonapeptide, and its synthesis is a multi-step process. The most common approach is Solid-Phase Peptide Synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

General SPPS Protocol:

-

Resin Loading: The C-terminal amino acid (Glycine) is attached to a solid support, typically a Rink Amide resin, to yield the final carboxamide.[16]

-

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, such as piperidine in DMF.[17]

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HOBT/DIPCI) and coupled to the free amino group on the growing peptide chain.[16]

-

Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection and coupling steps are repeated sequentially for each amino acid in the Atosiban sequence.

-

Cyclization & Cleavage: Once the linear peptide is assembled, the disulfide bridge between the Mpa and Cys residues is formed. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).[16]

-

Purification: The crude peptide is purified to high homogeneity using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Regulatory and Commercial History

Developed and marketed by Ferring Pharmaceuticals, Atosiban was launched under the brand name Tractocile® in the European Union in April 2000.[2][18] By 2007, it was approved in 67 countries.[2] Notably, Ferring made a strategic commercial decision not to pursue marketing approval in the United States or Japan, reportedly due to the short patent life remaining at the time of potential launch.[2] This has led to different standards of care for tocolysis in different global regions.

References

- 1. glpbio.com [glpbio.com]

- 2. Atosiban - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of preterm labor with the oxytocin antagonist atosiban: a double-blind, randomized, controlled comparison with salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. files.core.ac.uk [files.core.ac.uk]

Atosiban Acetate's Inhibition of the Inositol Trisphosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin (OT) and vasopressin V1a receptors. Its primary clinical application is as a tocolytic agent to prevent premature labor by inhibiting uterine contractions. The mechanism underpinning this effect is the blockade of the oxytocin receptor, which subsequently inhibits the inositol trisphosphate (IP3) signaling pathway, a critical cascade for myometrial cell contraction. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative pharmacology, and experimental methodologies related to Atosiban's action on the IP3 pathway.

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in initiating and maintaining uterine contractions during labor. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[1] Activation of the OTR by oxytocin primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is the proximal signal for uterine muscle contraction.[2]

Atosiban acts as a competitive antagonist at the OTR, preventing oxytocin from binding and initiating this signaling cascade.[3] By blocking the production of IP3, Atosiban effectively reduces the frequency and force of uterine contractions, leading to uterine quiescence.[3][4] This guide will dissect this inhibitory mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Molecular Mechanism of Action

Atosiban's primary mechanism of action is the competitive antagonism of the oxytocin receptor. However, it also exhibits a notable affinity for the vasopressin V1a receptor, which is also involved in uterine contractions. More recent research has revealed that Atosiban acts as a "biased agonist." While it antagonizes the Gq-coupled pathway that leads to IP3 production and uterine contractions, it simultaneously acts as an agonist for the Gi-coupled pathway.[5]

Antagonism of the Gq/PLC/IP3 Pathway

The canonical pathway leading to uterine contraction is initiated by the binding of oxytocin to its receptor, which is coupled to the Gq protein. This activates phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the sarcoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm, which is essential for muscle contraction. Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade and thereby inhibiting the production of IP3 and subsequent calcium release.[3][4]

Biased Agonism and the Gi Pathway

Interestingly, Atosiban exhibits biased agonism at the oxytocin receptor. While it blocks the Gq pathway, it has been shown to activate the Gi signaling pathway. The activation of the Gi pathway can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of other signaling cascades like the MAPK/ERK pathway.[5] The full physiological consequences of this biased agonism are still under investigation but may contribute to some of the non-tocolytic effects observed with Atosiban.

References

- 1. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Role of Atosiban Acetate in Intracellular Calcium Mobilization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Atosiban Acetate is a synthetic peptide analogue of oxytocin used clinically as a tocolytic agent to suppress preterm labor.[1][2] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for initiating uterine contractions.[1][3] By blocking the OTR, Atosiban effectively inhibits the downstream signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) within myometrial cells. This guide provides a detailed technical overview of this mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved.

The Oxytocin Receptor Signaling Cascade

The physiological process of uterine contraction is initiated when the hormone oxytocin binds to its receptor on the surface of myometrial smooth muscle cells.[1][4] The OTR is a canonical GPCR that couples primarily to the Gq/11 alpha subunit.[5][6][7] This binding event triggers a well-defined intracellular signaling pathway:

-

G-Protein Activation: Oxytocin binding induces a conformational change in the OTR, activating the associated Gq protein.[5][6]

-

Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[5][6]

-

Second Messenger Production: PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][5][6]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store. This binding opens calcium channels, causing a rapid release of stored Ca²⁺ into the cytosol.[2][6][8]

-

Muscle Contraction: The resulting sharp increase in [Ca²⁺]i is the critical event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase, which in turn phosphorylates myosin, leading to the contraction of the uterine muscle.[3]

Atosiban's Mechanism of Inhibition

Atosiban functions as a competitive antagonist at the oxytocin receptor.[1][9] It is a peptide analogue of oxytocin with modifications at positions 1, 2, 4, and 8, which allow it to bind to the OTR without eliciting a response.[8][9]

By occupying the receptor's binding site, Atosiban prevents oxytocin from binding and initiating the Gq/PLC/IP₃ signaling cascade.[1][2] This blockade directly prevents the generation of IP₃ and the subsequent release of calcium from the sarcoplasmic reticulum. The ultimate effect is the prevention of the [Ca²⁺]i increase required for myometrial contractions, leading to uterine quiescence.[2][9] In addition to its primary action on the OTR, Atosiban also exhibits antagonistic effects on the vasopressin V1a receptor, which is structurally similar to the OTR and can also contribute to uterine contractions.[1][4][8]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Atosiban - Wikipedia [en.wikipedia.org]

- 3. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. academic.oup.com [academic.oup.com]

- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Atosiban Acetate half-life and clearance rate in research studies

An In-depth Technical Guide to Atosiban Acetate: Half-life and Clearance Rate

This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, with a specific focus on its half-life and clearance rate as documented in various research studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used in pivotal studies, and illustrates the underlying mechanisms and workflows through clear visualizations.

Pharmacokinetic Profile of this compound

This compound is a synthetic peptide that functions as a competitive antagonist to the hormones oxytocin and vasopressin.[1][2] It is primarily used as a tocolytic agent to delay imminent preterm labor.[3][4] Understanding its pharmacokinetic profile is crucial for its effective clinical application.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Atosiban have been characterized in studies involving both healthy non-pregnant women and pregnant women experiencing preterm labor.[4][5] The data reveals a rapid clearance from the body.[6] Following intravenous administration, plasma concentrations of atosiban decrease in a biexponential manner.[5][6]

Table 1: Half-life of this compound

| Parameter | Value | Subject Population | Citation |

| Initial Half-life (tα) | 0.21 ± 0.01 hours (12.6 minutes) | Pregnant Women | [2][4][7] |

| 13 ± 3 minutes | Pregnant Women | [5] | |

| Terminal Half-life (tβ) | 1.7 ± 0.3 hours (102 minutes) | Pregnant Women | [2][4][7][8][9] |

| 102 ± 18 minutes | Pregnant Women | [5] | |

| Effective Half-life | 18 ± 3 minutes | Pregnant Women | [5][6] |

Table 2: Clearance, Distribution, and Steady-State Concentration

| Parameter | Value | Subject Population | Citation |

| Clearance (Cl) | 41.8 ± 8.2 L/h | Pregnant Women | [4][8] |

| 42 L/h | Pregnant Women | [5] | |

| Volume of Distribution (Vd) | 18.3 ± 6.8 L | Pregnant Women | [4][8][10] |

| ~18 L | Pregnant Women | [5] | |

| Steady-State Plasma Conc. (Css) | 442 ± 73 ng/mL (Range: 298-533 ng/mL) | Pregnant Women | [2][4][5][8][10] |

| Plasma Protein Binding | 46% to 48% | Pregnant Women | [4][8][9] |

Note: The clearance, volume of distribution, and half-life of atosiban have been found to be independent of the dose administered.[4][10]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies employing specific methodologies to ensure accuracy and reproducibility.

Key Study Design: Pharmacokinetics in Preterm Labor

A representative study protocol to evaluate the pharmacokinetics of atosiban in its target population involves the following steps:

-

Subject Selection: The study enrolls pregnant women diagnosed with preterm labor, typically between 24 and 33 completed weeks of gestation.[4][10] Inclusion criteria often specify regular uterine contractions (e.g., at least four every 30 minutes) and cervical dilation.[1][10]

-

Drug Administration: Atosiban is administered intravenously. A common regimen consists of three successive stages:

-

Initial Bolus: A 6.75 mg intravenous bolus dose is administered over one minute.[10]

-

Loading Infusion: This is immediately followed by a high-dose continuous infusion of 300 micrograms/min for a duration of 3 hours.[10]

-

Maintenance Infusion: The infusion rate is then lowered to 100 micrograms/min for up to 45 hours.[10] In several pharmacokinetic studies, a constant infusion of 300 micrograms/min for 6 to 12 hours was used.[2][4][5] The total duration of treatment typically does not exceed 48 hours.[10]

-

-

Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals during and after the infusion to measure plasma concentrations of atosiban. Steady-state concentrations are typically reached within one hour of starting the infusion.[2][4][5][10]

-

Analytical Method: Plasma concentrations of atosiban are quantified using a specific and validated analytical method, such as a radioimmunoassay (RIA) procedure.[5]

-

Clinical Monitoring: Throughout the administration period, patients are monitored for uterine activity (using external tocodynamometry) and fetal heart rate.[5][9] Blood loss after delivery is also monitored.[4][9]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Atosiban exerts its therapeutic effect by acting as a competitive antagonist at oxytocin receptors in the myometrium (the smooth muscle of the uterus). This action interrupts the signaling cascade that leads to uterine contractions.

Caption: Mechanism of Atosiban as an oxytocin receptor antagonist.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of Atosiban in a clinical setting follows a structured workflow, from patient recruitment to final data analysis.

Caption: Experimental workflow for an Atosiban pharmacokinetic study.

References

- 1. Atosiban - Wikipedia [en.wikipedia.org]

- 2. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 多肽|多肽药物|this compound Injection-圣诺生物多肽药物工程技术研究中心 [snbiopharm.com]

- 9. mims.com [mims.com]

- 10. medicines.org.uk [medicines.org.uk]

Methodological & Application

Application Notes and Protocols for Atosiban Acetate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban Acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] It is clinically used as a tocolytic agent to delay preterm labor.[2] In preclinical research, this compound is a valuable tool for investigating the roles of the oxytocin and vasopressin systems in various physiological and pathological processes. These application notes provide detailed dosing regimens, experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in rodent models.

Data Presentation: Dosing Regimens

The following tables summarize the reported dosing regimens of this compound in mouse and rat models for various research applications.

Table 1: Dosing Regimens for this compound in Mouse Models

| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |

| Body Weight and Food Intake Study | Mus musculus | Intraperitoneal (i.p.) | 1 mg/kg | 0.89% Normal Saline | [3] |

| Preterm Labor Model | CD-1 | Subcutaneous (s.c.) | 1.76 mg/kg or 3.5 mg/kg | Sesame Oil | [4] |

Table 2: Dosing Regimens for this compound in Rat Models

| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |

| Neonatal Survival Study | Not Specified | Subcutaneous (s.c.) | 300 mg/kg/day | Not Specified | [5] |

| Antinociception Study | Not Specified | Intraperitoneal (i.p.) | 500 µg/kg | Not Specified | [6] |

| Antinociception Study | Not Specified | Intrathecal (i.t.) | 500 ng | Not Specified | [6] |

| Antinociception Study | Not Specified | Intracerebroventricular (i.c.v.) | 500 ng | Not Specified | [6] |

| Autistic-like Behavior Study | Wistar | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | [7][8] |

Note: The specific dosage for the valproic acid-induced autism rat model was not available in the reviewed abstracts. Researchers should consult the full-text article for detailed information.

Experimental Protocols

Preparation of this compound for Injection

This compound is soluble in water, DMSO, and methanol.[9] The choice of vehicle should be appropriate for the route of administration and the specific experimental design.

a) Preparation for Intraperitoneal and Subcutaneous Injection (Aqueous Solution):

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in sterile 0.9% normal saline to the desired final concentration.

-

Ensure the solution is clear and free of particulates before administration. For higher concentrations, gentle warming or sonication may be required.[2]

b) Preparation for Intraperitoneal and Subcutaneous Injection (Oil-based Suspension):

-

Weigh the required amount of this compound powder.

-

Use a vehicle such as sterile sesame oil.

-

Levigate the powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the desired final volume and mix thoroughly to ensure a uniform suspension.

c) Preparation for Intrathecal and Intracerebroventricular Injection:

-

Use sterile, preservative-free artificial cerebrospinal fluid (aCSF) as the vehicle.

-

Dissolve this compound in aCSF to the final desired concentration immediately before use.

-

Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential particulates.

Administration Protocols

a) Intraperitoneal (i.p.) Injection:

-

Restrain the rodent appropriately.

-

Lift the animal's hindquarters to allow the abdominal organs to move cranially.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate to ensure no fluid (urine or blood) is withdrawn before injecting the solution.

-

Inject the calculated volume of the this compound solution.

b) Subcutaneous (s.c.) Injection:

-

Grasp a fold of skin on the dorsal side of the animal, typically between the shoulder blades.

-

Insert a 23-25 gauge needle into the base of the tented skin.

-

Aspirate to check for blood, indicating vessel puncture. If blood is present, withdraw and re-insert the needle in a different location.

-

Inject the solution to form a small bleb under the skin.

c) Intravenous (i.v.) Bolus Injection (Tail Vein):

Note: While a specific rodent IV bolus protocol was not found in the initial searches, the following is a general guideline. A study in cynomolgus monkeys used a bolus of 100-500 mcg/kg.[10]

-

Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the animal in a restraining device.

-

Clean the tail with an alcohol swab.

-

Using a 27-30 gauge needle attached to a syringe containing the this compound solution, cannulate one of the lateral tail veins.

-

Slowly inject the solution. Observe for any signs of extravasation.

-

Withdraw the needle and apply gentle pressure to the injection site.

d) Intravenous (i.v.) Infusion:

Note: A specific rodent IV infusion protocol was not found. The following is a general guideline based on primate data (50-250 mcg/kg/h) and clinical protocols.[10][11]

-

Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia.

-

Allow the animal to recover from surgery.

-

Connect the catheter to a programmable infusion pump.

-

Prepare the this compound solution in a sterile infusion bag or syringe. Common infusion fluids include 0.9% sodium chloride or 5% glucose solution.[12]

-

Administer the infusion at the desired rate and duration.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects primarily through the antagonism of oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR). This action inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade associated with smooth muscle contraction. Interestingly, Atosiban also exhibits biased agonism at the OTR, leading to the activation of an alternative signaling pathway.

Caption: this compound signaling pathway.

Experimental Workflow for a Preterm Labor Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of preterm labor.

Caption: Experimental workflow for a rodent preterm labor model.

References

- 1. The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. avmj.journals.ekb.eg [avmj.journals.ekb.eg]

- 4. medicines.org.uk [medicines.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. CN106267148A - A kind of this compound compositions and preparation method thereof - Google Patents [patents.google.com]

- 7. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valproic Acid Exposure during Early Postnatal Gliogenesis Leads to Autistic-like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - LKT Labs [lktlabs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medicines.org.uk [medicines.org.uk]

- 12. Atosiban injection for adults | Medinfo Galway [medinfogalway.ie]

Application Notes and Protocols for Atosiban Acetate in Uterine Quiescence Studies

Introduction

Atosiban Acetate is a synthetic peptide that functions as a competitive antagonist of the human oxytocin and vasopressin receptors.[1][2] It is primarily utilized as a tocolytic agent to delay imminent preterm birth by reducing the frequency and intensity of uterine contractions, thereby inducing uterine quiescence.[3][4][5] Its targeted mechanism of action and favorable safety profile make it an invaluable tool for researchers, scientists, and drug development professionals studying the physiology of uterine contractility and developing novel tocolytic agents.[2][4]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, and detailed protocols for its administration in both in vitro and in vivo research models.

Mechanism of Action

Atosiban exerts its tocolytic effect by competitively blocking oxytocin receptors (OTR) located on the myometrial cells of the uterus.[1] The binding of the natural hormone oxytocin to these G-protein coupled receptors (GPCRs) is a primary trigger for uterine contractions during labor.[6][7]

This binding event activates a signaling cascade via the Gαq protein, which in turn stimulates phospholipase C (PLC).[6][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][8] This surge in cytosolic Ca2+ binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK), leading to myometrial cell contraction.[6]

Atosiban competitively inhibits the binding of oxytocin to its receptor, thereby preventing the activation of this entire downstream pathway.[1] This blockade prevents the increase in intracellular Ca2+, leading to the relaxation of uterine muscle and a state of quiescence.[3] Additionally, Atosiban shows some antagonistic effects on vasopressin V1a receptors, which can also contribute to reducing uterine activity.[5][9]

Quantitative Data Summary

The efficacy of this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the oxytocin receptor. The following table summarizes key data from in vitro studies.

| Parameter | Species | Receptor | Value | Unit | Reference |

| IC50 | Human | Oxytocin | 5 | nM | |

| Human | Oxytocin | 59 | nM | [10] | |

| pIC50 | Human | Oxytocin | 7.23 | - | [10] |

| Ki | Human | Oxytocin | 32 - 39.81 | nM | [10] |

| Human | Oxytocin | 110 ± 26 | nM | [11] | |

| pKi | Human | Oxytocin | 6.4 - 7.49 | - | [10] |

Note: pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.

Experimental Protocols

Protocol 1: In Vitro Uterine Contractility Assay (Organ Bath)

This protocol details the methodology for assessing the effect of this compound on uterine muscle strips isolated from animal models or human biopsies.[12]

Objective: To determine the dose-dependent inhibitory effect of Atosiban on oxytocin-induced uterine contractions in an ex vivo setting.

Materials:

-

Myometrial tissue (e.g., from pregnant rats or human biopsy)

-

Krebs-Henseleit solution

-

Oxytocin (agonist)

-

This compound

-

Organ bath system with force-displacement transducers

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Methodology:

-

Tissue Preparation:

-

Obtain fresh myometrial tissue and immediately place it in cold Krebs-Henseleit solution.

-

Dissect longitudinal strips of myometrium (approx. 10 mm long and 2-3 mm wide).

-

-

Mounting:

-

Mount the tissue strips vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

-

Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[13]

-

-

Induction of Contractions:

-

After equilibration, induce stable, rhythmic contractions by adding a specific concentration of oxytocin (e.g., 1-10 nM) to the bath.

-

Record the baseline contractile activity (frequency and amplitude) for at least 30 minutes to ensure stability.[13]

-

-

Atosiban Administration:

-

Prepare a stock solution of this compound and perform serial dilutions.

-

Add Atosiban to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

-

Allow the tissue to stabilize for 20-30 minutes at each concentration before recording the response.

-

-

Data Analysis:

-

Measure the frequency (contractions per minute) and amplitude (force in grams or millinewtons) of the uterine contractions.

-

Calculate the percentage inhibition of contraction amplitude and/or frequency at each Atosiban concentration relative to the baseline oxytocin-induced contractions.

-

Plot a concentration-response curve and calculate the IC50 value for Atosiban.

-

Protocol 2: In Vivo Uterine Activity Monitoring in Animal Models

This protocol provides a general framework for evaluating the tocolytic effects of this compound in a live, pregnant animal model, such as a rat or baboon.[14]

Objective: To assess the ability of systemically administered Atosiban to suppress uterine contractions in vivo.

Materials:

-

Pregnant animal models (e.g., late-gestation rats)

-

This compound for injection

-

Oxytocin for injection

-

Anesthesia (as required by institutional guidelines)

-

Uterine activity monitoring system (e.g., intrauterine pressure catheter, non-invasive electromyography (EUM) recorder)[15]

-

Intravenous (IV) infusion pump and catheters

Methodology:

-

Animal Preparation:

-

Acclimate pregnant animals to the housing and experimental conditions.

-

On the day of the experiment, anesthetize the animal if required and surgically implant a monitoring device (e.g., catheter in the uterine horn or amniotic fluid) for direct pressure measurement. Alternatively, use a non-invasive method like external electromyography electrodes.[15]

-

Place an IV catheter (e.g., in the jugular or femoral vein) for drug administration.

-

-

Baseline Measurement:

-

Allow the animal to recover from surgery and anesthesia as appropriate.

-

Record baseline uterine activity for a stabilization period (e.g., 30-60 minutes).

-

-

Induction of Uterine Activity (Oxytocin Challenge):

-

Administer a continuous IV infusion of oxytocin at a rate sufficient to induce regular, sustained uterine contractions.

-

Once a stable pattern of contractions is established, record this activity for a baseline period.

-

-

Atosiban Administration:

-

Administer this compound via IV infusion. This can be done as a bolus followed by a continuous infusion, mimicking clinical use.[16]

-

The dose will depend on the animal model and should be determined from literature or pilot studies.

-

-

Monitoring and Data Collection:

-

Continuously record uterine activity (pressure or electrical signals) throughout the Atosiban infusion period.

-

Monitor for a reduction in the frequency and amplitude of contractions. The peak effect of Atosiban is often observed several hours after treatment initiation.[15]

-

-

Data Analysis:

-

Quantify uterine activity by calculating metrics such as Montevideo Units (peak amplitude x frequency over 10 minutes) or total electrical activity (µW/s).[15]

-

Compare the uterine activity during Atosiban treatment to the baseline oxytocin-induced activity to determine the degree of uterine quiescence.

-

Protocol 3: Standard Clinical Administration Regimen (for Reference)

For drug development professionals, understanding the established clinical protocol is crucial. Atosiban is typically administered intravenously in three successive stages to manage preterm labor.[5][16]

Total treatment duration should not exceed 48 hours. [17]

-

Stage 1: Initial Bolus Injection

-

Dose: 6.75 mg (administered as 0.9 mL).[16]

-

Administration: Given slowly as an intravenous injection over one minute.

-

-

Stage 2: High-Dose Loading Infusion

-

Stage 3: Lower-Dose Maintenance Infusion

This staged approach ensures that therapeutic plasma concentrations are reached rapidly and then maintained to provide sustained suppression of uterine contractions.[18]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ijrcog.org [ijrcog.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. reprocell.com [reprocell.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. actascientific.com [actascientific.com]

- 18. researchgate.net [researchgate.net]

Atosiban Acetate as a Tocolytic Agent in Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban acetate is a synthetic nonapeptide that functions as a competitive antagonist of the human oxytocin and vasopressin V1a receptors.[1][2] It is clinically employed as a tocolytic agent to delay imminent preterm birth in pregnant women meeting specific criteria.[3] In the realm of animal research, Atosiban serves as a crucial pharmacological tool for investigating the intricate mechanisms of myometrial (uterine muscle) contractility and for the preclinical evaluation of novel tocolytic drug candidates. Its high specificity for oxytocin receptors enables researchers to dissect the role of the oxytocin signaling pathway in the process of parturition. The use of animal models, particularly rodents and non-human primates, is indispensable for assessing the efficacy, duration of action, and safety profile of tocolytics like Atosiban before clinical application.

Mechanism of Action

Atosiban exerts its uterine-relaxing (tocolytic) effects by competitively inhibiting the binding of oxytocin to its receptors on the myometrial cell membrane.[4] This blockade prevents the initiation of a signaling cascade that is crucial for uterine contractions.[5][6] The binding of oxytocin to its G-protein coupled receptor (GPCR) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] The resulting elevation in cytosolic Ca²⁺ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, enabling the cross-bridge cycling with actin that results in smooth muscle contraction.

By blocking the initial oxytocin-receptor interaction, Atosiban effectively halts this entire downstream pathway, leading to a decrease in intracellular calcium, reduced frequency and force of uterine contractions, and a state of uterine quiescence.[2][5][6]

Quantitative Data from Animal Studies

The following table summarizes quantitative data on the efficacy of this compound from a key preclinical study in a non-human primate model, which is highly relevant for translational research.

| Animal Model | Labor Induction Method | This compound Dosage (Intravenous) | Efficacy Endpoint | Duration of Action | Citation |

| Cynomolgus Monkey | Oxytocin Infusion (5-90 mU/kg/h) | Bolus: 100-500 µg/kg | 96-98% inhibition of intrauterine pressure | 1-3 hours | [4][7] |

| Infusion: 50-250 µg/kg/h | 96-98% inhibition of intrauterine pressure | 1-3 hours | [4][8][9] |

Experimental Protocols

Protocol 1: Induction of Preterm Labor in a Mouse Model for Tocolytic Evaluation

This protocol details a widely used method for inducing preterm labor in mice with lipopolysaccharide (LPS) to mimic infection-induced preterm birth, providing a robust model for testing tocolytic agents like Atosiban.

Materials:

-

Time-mated pregnant mice (e.g., CD-1 or C3H/HeN strain) at gestational day 15 (term is ~19-20 days).

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).

-

Sterile, pyrogen-free phosphate-buffered saline (PBS).

-

This compound.

-

Appropriate sterile vehicle for Atosiban (e.g., 0.9% saline).

-

1 mL syringes with 27-gauge needles for injections.

-

Individually ventilated cages.

-

Video camera system with infrared capability for continuous monitoring.

Procedure:

-

Animal Acclimatization: Upon arrival, house pregnant mice individually in a controlled environment (12-h light/dark cycle, 22-24°C, 40-60% humidity) with ad libitum access to standard chow and water. Allow for an acclimatization period of at least 3-5 days.

-

Reagent Preparation:

-

On the day of the experiment, prepare a fresh solution of LPS in sterile PBS to a concentration that allows for accurate administration of the target dose (e.g., 50 µg/kg) in a low volume (e.g., 100-200 µL).[4]

-

Prepare the this compound solution in its vehicle at the desired concentration for administration.

-

-

Induction of Preterm Labor:

-

On gestational day 15, weigh each mouse for accurate dosing.

-

Administer LPS via intraperitoneal (i.p.) injection. To achieve a high rate of preterm birth, a two-dose regimen (e.g., 50 µg/kg at time 0 and 3 hours later) can be effective.[4][7]

-

A control group must be injected with an equivalent volume of sterile PBS on the same schedule.

-

-

Tocolytic Treatment:

-

At a predetermined time after the initial LPS injection (e.g., 5 hours, to allow the inflammatory process to begin), administer the test compound.[6]

-

Administer this compound or vehicle to the respective groups via subcutaneous (s.c.) or i.p. injection.

-

-

Monitoring and Endpoint Determination:

-

Immediately after treatment, return mice to their cages and begin continuous video monitoring.

-

Record the precise time of birth of the first pup for each mouse. Preterm birth is typically defined as delivery before a specific gestational day (e.g., day 18.5).[6]

-

-

Data Analysis:

-

The primary outcome measure is the time from LPS injection to delivery.

-

Calculate the percentage of dams delivering preterm in each group.

-

Use Kaplan-Meier survival analysis to compare the time-to-delivery curves between the Atosiban and vehicle-treated groups. Statistical significance can be determined using the log-rank test.

-

Protocol 2: Ex Vivo Analysis of Myometrial Contractility Using an Organ Bath

This protocol allows for the direct assessment of Atosiban's effect on the contractility of isolated uterine muscle strips, providing valuable data on potency and mechanism.[9]

Materials:

-

Late-gestation pregnant rats (e.g., Wistar strain).

-

Krebs-Henseleit physiological salt solution.

-

Oxytocin (for inducing contractions).

-

This compound.

-

Organ bath system equipped with isometric force transducers and a regulated heating and aeration system.

-

Data acquisition software and hardware (e.g., PowerLab with LabChart).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a pregnant rat. Immediately perform a laparotomy and excise the uterine horns, placing them into chilled (4°C) Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully clean the horns of fat and connective tissue.

-

Dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).

-

-

Organ Bath Mounting and Equilibration:

-

Mount the myometrial strips vertically in the organ baths, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a basal tension of 10 mN (approx. 1 g) and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the bath solution every 15 minutes.

-

-

Induction of Stable Contractions:

-

After equilibration, induce sustained, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the bath. Allow the contractions to stabilize for at least 30 minutes.

-

-

Atosiban Administration:

-

Once a stable contractile response to oxytocin is achieved, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue response to reach a steady state at each concentration before adding the next.

-

-

Data Acquisition and Analysis:

-

Record the isometric tension continuously throughout the experiment.

-

Measure the amplitude, frequency, and area under the curve (AUC) of contractions during the baseline (oxytocin alone) and after the addition of each concentration of Atosiban.

-

Express the contractile activity at each Atosiban concentration as a percentage of the baseline oxytocin-induced activity.

-

Plot a concentration-response curve and calculate the IC₅₀ value (the concentration of Atosiban that produces 50% inhibition of the oxytocin-induced response).

-

Conclusion

This compound is a cornerstone agent for the in vivo and ex vivo study of uterine contractility and preterm labor. Its specific mechanism of action makes it an excellent tool for validating animal models and for serving as a benchmark comparator in the development of new tocolytic drugs. The detailed protocols and quantitative data provided herein offer a comprehensive resource for researchers aiming to conduct rigorous and reproducible preclinical studies in this critical area of reproductive health.

References

- 1. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Drug discovery strategies for the identification of novel regulators of uterine contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of benzoylecgonine, oxytocin, ritodrine and atosiban on the contractility of myometrium. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Atosiban Acetate for Bladder and Prostate Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atosiban Acetate, a synthetic peptide analogue of oxytocin, serves as a potent and selective antagonist for the oxytocin receptor (OXTR).[1][2] This competitive antagonism inhibits the downstream signaling cascade responsible for smooth muscle contractions.[1][3] The upregulation of OXTR has been implicated in the pathophysiology of lower urinary tract symptoms (LUTS), including overactive bladder (OAB) and benign prostatic hyperplasia (BPH), making this compound a valuable tool for investigating the role of the oxytocinergic system in bladder and prostate contractility.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.

Mechanism of Action

Oxytocin binding to its G-protein coupled receptor (OXTR) on bladder and prostate smooth muscle cells activates the phospholipase C (PLC) pathway. This leads to the production of inositol triphosphate (IP₃), which subsequently triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum.[1] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the initiation of smooth muscle contraction. This compound acts by competitively blocking the oxytocin binding site on the OXTR, thereby preventing this signaling cascade and subsequent muscle contraction.[1][3]

Data Presentation: Effects of this compound on Bladder and Prostate Contractions

The following tables summarize the quantitative effects of this compound on spontaneous and oxytocin-induced contractions in bladder and prostate tissues from various preclinical models.

Table 1: Effect of this compound on Spontaneous Bladder Contractions in Rats

| Animal Model | Atosiban Conc. | Effect on Contraction Frequency | Significance (p-value) |

| Obese Rats | 1 µM | Significant Reduction | < 0.0001[1][5] |

| Obese Rats | 10 µM | Significant Reduction | Not specified |

| Non-obese Rats | 1 µM | Significant Reduction | < 0.01[1][5] |

| Non-obese Rats | 10 µM | Significant Reduction | Not specified |

| Older Rats (7-9 months) | 10 µM | Significant Reduction | < 0.01[6] |

| Young Rats (7-8 weeks) | 10 µM | No Significant Reduction | Not specified[6] |

Table 2: Effect of this compound on Spontaneous Prostate Contractions in Rats

| Animal Model | Atosiban Conc. | Effect on Contraction Frequency | Significance (p-value) |

| Obese Rats | 1 µM | Significant Reduction | < 0.01[5][7] |

| Non-obese Rats | 1 µM | Significant Reduction | < 0.0001[5][7] |

| Young Rats (10-12 weeks) | 1 µM | Significant Reduction | < 0.0001[8][9] |

| Older Rats (7-9 months) | 1 µM | No Significant Reduction | Not specified[8][9] |

Table 3: Effect of this compound on Oxytocin-Induced Bladder Contractions in Rats

| Animal Model | Atosiban Conc. | Effect on Contraction (AUC) | Significance (p-value) |

| Obese Rats | 10 µM | Significant Reduction | < 0.05[4][10][11] |

| Non-obese Rats | 10 µM | No Significant Effect | Not specified[4][10][11] |

| Young Rats (7-8 weeks) | 10 µM | Significant Reduction | < 0.05[6] |

| Older Rats (7-9 months) | 10 µM | Significant Reduction | < 0.01[6] |

Experimental Protocols

The following protocols are based on established methodologies for studying the effects of this compound on bladder and prostate tissue contractility in an in vitro organ bath setup.[1][4][5]

Protocol 1: Preparation of Bladder and Prostate Tissue Strips

-

Tissue Dissection: Euthanize the animal model (e.g., rat) according to institutionally approved ethical guidelines. Surgically remove the bladder and ventral lobe of the prostate.

-

Cleaning: Place the tissues in cold, oxygenated Krebs-Henseleit solution (see composition below). Carefully remove any adhering connective and fatty tissues.

-

Strip Preparation: Cut the bladder into longitudinal strips. For the prostate, dissect strips from the ventral lobe. Ensure the strips are of a consistent size and mass for comparability.

Protocol 2: In Vitro Organ Bath Assay

-

Organ Bath Setup:

-

Fill the organ bath chambers with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Krebs-Henseleit Solution Composition (mM): NaCl 118.1, KCl 4.69, KH₂PO₄ 1.2, NaHCO₃ 25.0, D(+)glucose 11.7, MgSO₄·7H₂O 1.1, CaCl₂ 2.50.[1]

-

-

Tissue Mounting: Mount the prepared tissue strips in the organ bath chambers under a tension of 0.5–1 g.[1]

-

Equilibration: Allow the tissues to equilibrate for 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.[1]

-

Viability Test: Assess tissue viability by inducing a contraction with 20 mM potassium chloride (KCl). Tissues that do not show a robust contraction should be excluded.[1][10]

-

Recording Spontaneous Contractions: After a washout period and return to baseline, record spontaneous contractile activity for a defined period.

-

Atosiban Incubation (for antagonism studies): For studies investigating the inhibitory effects of Atosiban, pre-incubate the tissues with the desired concentration of this compound (e.g., 1 µM or 10 µM) for a specified duration before adding an agonist.[1]

-

Oxytocin-Induced Contractions: To study the effect on agonist-induced contractions, add cumulative concentrations of oxytocin (e.g., 1 nM to 100 µM) to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration.[1]

-

Data Acquisition and Analysis: Record contractile activity using a suitable data acquisition system. Analyze parameters such as the frequency, amplitude, and area under the curve (AUC) of contractions. Normalize responses to the initial KCl-induced contraction.[1][10]

Considerations and Limitations

-

Species Differences: The effects of this compound may vary between species. For instance, some studies have shown that oxytocin does not induce significant contractions in human detrusor muscle strips in vitro, and consequently, Atosiban shows no effect.[12][13] Researchers should consider these potential discrepancies when translating findings from animal models to humans.

-

Age and Disease State: The expression of OXTR and the responsiveness to Atosiban can be influenced by age and disease states such as obesity.[4] It is crucial to use appropriate control groups in experimental designs.

-

Drug Concentrations: The concentrations of this compound should be carefully selected based on previous literature and dose-response studies to ensure receptor-specific effects.[1]

Conclusion